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Compound of Interest

Compound Name: 1-Iodo-3-methyl-2-nitrobenzene

CAS No.: 52414-99-0

Cat. No.: B1503057

Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 1-Iodo-3-methyl-2-nitrobenzene

Introduction
1-Iodo-3-methyl-2-nitrobenzene (CAS No: 52414-99-0) is an important aromatic intermediate

in synthetic organic chemistry. Its trifunctionalized benzene ring, featuring iodo, methyl, and

nitro groups, offers a versatile scaffold for the synthesis of complex molecules, particularly in

the fields of pharmaceuticals and materials science. The specific arrangement of these

substituents—an ortho-nitro group to the methyl and a meta-nitro group to the iodine—creates

a unique electronic and steric environment. Accurate structural elucidation is paramount for its

use in further synthetic transformations, and this is primarily achieved through a combination of

spectroscopic techniques.

This guide provides a detailed analysis of the expected spectroscopic data for 1-Iodo-3-
methyl-2-nitrobenzene, offering insights into the interpretation of its Infrared (IR), Nuclear

Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. The

interpretations are grounded in fundamental principles and comparative data from related
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structures, providing researchers with a robust framework for the characterization of this

compound.

Molecular Structure and Physicochemical
Properties
A precise understanding of the molecular structure is the foundation for interpreting

spectroscopic data. The structure dictates the vibrational modes (IR), the chemical

environments of protons and carbons (NMR), and the fragmentation patterns (MS).

Caption: Predicted ¹H NMR assignments for 1-Iodo-3-methyl-2-nitrobenzene.

¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Each unique carbon atom gives a distinct signal.

Experimental Protocol: ¹³C NMR
Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of deuterated

solvent) is typically required compared to ¹H NMR.

Data Acquisition: The experiment is run on a high-field NMR spectrometer, often using

broadband proton decoupling to simplify the spectrum to single lines for each carbon.

Data Processing: Fourier transform is applied, followed by phasing and baseline correction.

Chemical shifts are referenced to the solvent signal or TMS.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)
Table 4: Predicted ¹³C NMR Signal Assignments
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Chemical Shift (δ, ppm) Carbon Assignment Rationale

~150 C2 (C-NO₂)
Attached to the highly
deshielding nitro group.

~142 C3 (C-CH₃)
Quaternary carbon, deshielded

by nitro group.

~138 C6
Aromatic CH, deshielded by

adjacent nitro group.

~132 C4 Aromatic CH.

~128 C5 Aromatic CH.

~95 C1 (C-I)
"Heavy atom effect" of iodine

causes significant shielding.

| ~20 | -CH₃ | Aliphatic carbon, highly shielded. |

Expert Interpretation: The ¹³C NMR spectrum is expected to show seven distinct signals,

corresponding to the seven unique carbon atoms.

Quaternary Carbons: The carbon attached to the nitro group (C2) will be the most deshielded

aromatic carbon due to the strong electron-withdrawing nature of NO₂.[1] The carbon

bearing the iodine (C1) will be uniquely shielded (shifted upfield to ~95 ppm) due to the

"heavy atom effect," a reliable indicator for a carbon directly bonded to iodine. The carbon

attached to the methyl group (C3) will also be downfield.

Aromatic CH Carbons: The remaining three CH carbons (C4, C5, C6) will appear in the

typical aromatic region (δ 120-140 ppm). Their exact shifts are influenced by the combined

electronic effects of all three substituents.

Aliphatic Carbon: The methyl carbon will appear as a shielded signal in the aliphatic region,

typically around δ 20 ppm.

Mass Spectrometry (MS)
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Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. A molecule is

ionized and then fragmented; the resulting pattern of fragment masses provides information

about the molecular weight and structure.

Experimental Protocol: Electron Ionization (EI)-MS
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

where it is vaporized.

Ionization: The gaseous molecules are bombarded with high-energy electrons (typically 70

eV), causing the ejection of an electron to form a radical cation (molecular ion, M⁺•).

Fragmentation: The molecular ion, having excess energy, fragments into smaller,

characteristic ions.

Analysis: The ions are accelerated and separated based on their m/z ratio by a mass

analyzer (e.g., a quadrupole).

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum Data
Table 5: Predicted Key Ions in the EI Mass Spectrum

m/z Ion Identity Interpretation

263 [C₇H₆INO₂]⁺• Molecular Ion (M⁺•)

217 [C₇H₆I]⁺ Loss of NO₂ (M - 46)

136 [C₇H₆NO₂]⁺ Loss of I (M - 127)

90 [C₇H₆]⁺• Loss of I and NO₂

76 [C₆H₄]⁺•
Loss of fragments from the

aromatic ring.

| 127 | [I]⁺ | Iodine cation |
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Expert Interpretation: The mass spectrum provides crucial confirmation of the molecular weight

and offers structural clues through fragmentation.

Molecular Ion: The most important peak is the molecular ion (M⁺•) at m/z = 263, which

confirms the molecular formula. This is expected to be a reasonably intense peak.

Key Fragments: The molecule is expected to fragment at its weakest bonds and through the

loss of stable neutral molecules. The C-N bond of the nitro group is prone to cleavage,

leading to a significant peak at m/z 217, corresponding to the loss of a neutral NO₂ radical

(46 Da). Similarly, cleavage of the C-I bond will result in a peak at m/z 136 from the loss of

an iodine radical (127 Da). A smaller peak at m/z 127 corresponding to the I⁺ ion may also

be observed. These key fragmentation pathways provide strong evidence for the presence

and connectivity of the iodo and nitro substituents.
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Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 1-Iodo-3-methyl-2-nitrobenzene in EI-

MS.

Conclusion
The structural characterization of 1-Iodo-3-methyl-2-nitrobenzene is unequivocally achieved

through a multi-spectroscopic approach. IR spectroscopy confirms the presence of the critical

nitro functional group. ¹H and ¹³C NMR spectroscopy provide the definitive connectivity of the

molecule, distinguishing it from its other isomers through unique chemical shifts and coupling

patterns, most notably the upfield shift of the iodine-bound carbon. Finally, mass spectrometry

confirms the molecular weight and corroborates the structure through predictable fragmentation
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patterns, such as the loss of the nitro and iodo substituents. Together, these techniques provide

a comprehensive and self-validating dataset essential for any researcher utilizing this versatile

chemical intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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